2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C14H10Cl2N2O4. This compound is known for its unique chemical structure, which includes both dichlorophenoxy and nitrophenyl groups. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 3-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products Formed
Oxidation: 2-(2,4-dichlorophenoxy)-N-(3-aminophenyl)acetamide.
Reduction: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitrophenyl group is particularly important for its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(3-chlorophenyl)acetamide
Uniqueness
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to its analogs, making it valuable for various research applications.
Properties
CAS No. |
75004-50-1 |
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Molecular Formula |
C14H10Cl2N2O4 |
Molecular Weight |
341.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-4-5-13(12(16)6-9)22-8-14(19)17-10-2-1-3-11(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
InChI Key |
QMKZYMMHEUQWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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